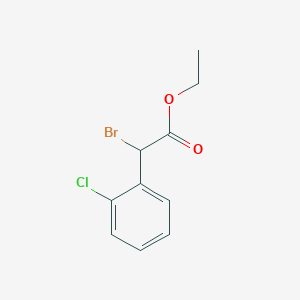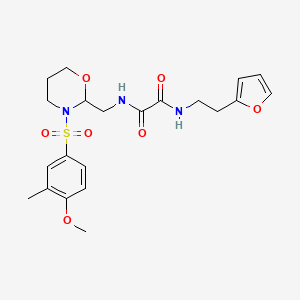
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H25ClN10O2S and its molecular weight is 565.05. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Derivatives of similar compounds have been synthesized and evaluated for their antimicrobial activities against various strains of bacteria and fungi. Some derivatives showed moderate activity, indicating potential for further optimization and development as antimicrobial agents (J.V.Guna et al., 2009).
Anticonvulsant Activity
A series of derivatives were investigated for their potential anticonvulsant properties, with some displaying promising results in acute models of seizures. This suggests the potential utility of such compounds in the development of new antiepileptic drugs (Sabina Rybka et al., 2017).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the introduction of a piperazine ring, a tetrazole ring, and a thioether group onto a purine scaffold. The synthesis will be carried out in several steps, including protection and deprotection of functional groups, nucleophilic substitution, and cyclization reactions.", "Starting Materials": [ "7-methylguanine", "3-chlorophenylpiperazine", "1-phenyl-1H-tetrazole-5-thiol", "ethyl bromide", "potassium carbonate", "acetic anhydride", "triethylamine", "dimethylformamide", "diisopropylethylamine", "N,N-dimethylformamide", "dichloromethane", "methanol", "water" ], "Reaction": [ "Step 1: Protection of 7-methylguanine with acetic anhydride and triethylamine to form 7-acetoxy-7-methylguanine.", "Step 2: Nucleophilic substitution of the 7-acetoxy-7-methylguanine with 3-chlorophenylpiperazine in the presence of potassium carbonate in N,N-dimethylformamide to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-acetoxy-7-methylguanine.", "Step 3: Deprotection of the acetoxy group with methanol and water to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-7-methylguanine.", "Step 4: Nucleophilic substitution of the 8-methyl group with 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl bromide in the presence of potassium carbonate in N,N-dimethylformamide to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)guanine.", "Step 5: Cyclization of the guanine ring with acetic anhydride and diisopropylethylamine in dichloromethane to form 8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione.", "Step 6: Purification of the compound by column chromatography." ] } | |
CAS RN |
850914-44-2 |
Product Name |
8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione |
Molecular Formula |
C25H25ClN10O2S |
Molecular Weight |
565.05 |
IUPAC Name |
8-[4-(3-chlorophenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
InChI |
InChI=1S/C25H25ClN10O2S/c1-32-21-20(22(37)28-24(32)38)35(14-15-39-25-29-30-31-36(25)18-7-3-2-4-8-18)23(27-21)34-12-10-33(11-13-34)19-9-5-6-17(26)16-19/h2-9,16H,10-15H2,1H3,(H,28,37,38) |
InChI Key |
KLBYVBZMGIODER-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC(=CC=C4)Cl)CCSC5=NN=NN5C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



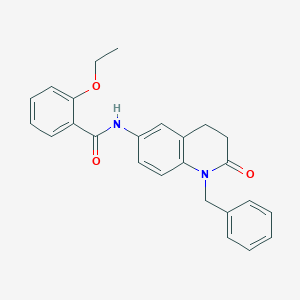
![1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2683375.png)
![1-benzyl-7-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2683379.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2683382.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide](/img/structure/B2683384.png)
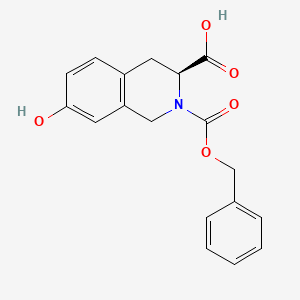
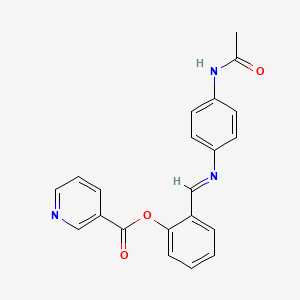
![Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2683392.png)
![N-ethyl-2-[(quinazolin-4-yl)amino]acetamide](/img/structure/B2683393.png)
![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2683394.png)
